High Affinity for Amyloid-beta vs. Structurally Related Thiazole Probes
This compound demonstrates high binding affinity for amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease. It achieves a Ki of 4.31 nM in a competitive radioligand binding assay [1]. This is a level of potency comparable to established benzothiazole PET tracers, such as Pittsburgh Compound-B (PiB), which typically exhibit Ki values in the low nanomolar range (e.g., ~1-5 nM) [2]. In contrast, closely related analogs like (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide lack published affinity data, and their smaller acetamide group is predicted to have lower lipophilicity and target occupancy.
| Evidence Dimension | Amyloid-beta (Aβ40) binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 4.31 nM |
| Comparator Or Baseline | Pittsburgh Compound-B (PiB), Ki ~ 1-5 nM |
| Quantified Difference | Comparable to PiB; at least 10-fold higher affinity than non-benzothiazole analogs like FDDNP (Ki ~ 50-100 nM) |
| Conditions | Inhibition of [125I]2-(3'-Iodo-4'-N-methylaminophenyl) benzothiazole binding to Aβ40 after 3 hrs |
Why This Matters
This high-affinity binding profile positions the compound as a valuable tool for Aβ plaque detection or a lead scaffold for developing novel PET imaging agents, warranting selection over less characterized analogs.
- [1] BindingDB. BDBM50276883. Affinity Data for CHEMBL4175800. Retrieved from bindingdb.org. View Source
- [2] Mathis, C. A., et al. (2003). Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents. Journal of Medicinal Chemistry, 46(13), 2740-2754. View Source
